molecular formula C22H25N3O4S B2929527 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448128-61-7

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2929527
CAS No.: 1448128-61-7
M. Wt: 427.52
InChI Key: ZMECILUOHVREIA-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1448128-61-7) is a synthetic small molecule with a molecular formula of C22H25N3O4S and a molecular weight of 427.5 g/mol . This compound is built around a 1-methyl-1H-pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Pyrazole-containing compounds are frequently investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties, among other pharmacological activities, making them valuable tools for probing biological pathways and identifying new therapeutic leads . The structure of this particular molecule incorporates a 2,5-dimethoxyphenyl substituent and a hydroxyethyl side chain bearing a (methylthio)phenyl group, which may influence its binding affinity and selectivity towards various biological targets. This chemical entity is supplied For Research Use Only and is intended for laboratory studies such as target identification, mechanism of action studies, and in vitro bioactivity screening. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-25-19(12-18(24-25)17-11-15(28-2)7-10-21(17)29-3)22(27)23-13-20(26)14-5-8-16(30-4)9-6-14/h5-12,20,26H,13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMECILUOHVREIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 1-methyl-3,5-diketone and hydrazine hydrate under acidic conditions.

    Substitution Reactions:

    Amide Formation: The carboxylic acid group on the pyrazole ring can be converted to an amide using reagents such as thionyl chloride followed by reaction with the appropriate amine.

    Hydroxy and Methylthio Substitutions: The hydroxy and methylthio groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium hydroxide and methylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like hydroxide or thiolates.

Major Products

    Oxidation Products: Carboxylic acids, sulfoxides, and sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the pyrazole ring and various substituents might confer activity against certain diseases, such as cancer or inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could bind to active sites, while the substituents might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogs from the literature:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3-(2,5-dimethoxyphenyl), N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl) C₂₁H₂₅N₃O₄S 415.5 Combines methoxy (electron-donating) and methylthio (lipophilic) groups.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-chloro, 4-cyano, 1/3-phenyl C₂₁H₁₅ClN₆O 403.1 Electron-withdrawing chloro/cyano groups reduce lipophilicity.
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) 3,5-di-tert-butyl, 4-methylsulfonyl, 5-naphthyl C₃₃H₃₇N₃O₆S 603.2 Bulky tert-butyl and sulfonyl groups enhance steric hindrance.
3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide 3-(4-methoxyphenyl), N-(2-pyridylmethyl) C₁₈H₁₈N₄O₂ 322.4 Pyridylmethyl side chain improves solubility but reduces metabolic stability.
N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Thiophene, cyclopropyl, trimethylpyrazole C₁₉H₂₃N₅OS 369.5 Thiophene and cyclopropyl groups modulate π-π interactions.

Key Observations :

  • The target compound’s 2,5-dimethoxyphenyl group distinguishes it from chloro/cyano-substituted analogs (e.g., 3a ), favoring enhanced electron density for hydrogen bonding.
  • The methylthio group in the target compound offers higher lipophilicity (logP ≈ 3.8 predicted) than the pyridylmethyl group in (logP ≈ 2.1).

Physicochemical Properties

Property Target Compound 3a 5g Compound in
Melting Point (°C) Not reported 133–135 Not reported Not reported
logP (Predicted) ~3.8 ~3.2 ~5.1 ~2.1
Hydrogen Bond Donors 2 (amide NH, hydroxyl) 1 (amide NH) 1 (amide NH) 1 (amide NH)
Polar Surface Area ~90 Ų ~75 Ų ~110 Ų ~85 Ų

Key Insights :

  • Higher logP than suggests better membrane penetration but may require formulation optimization for aqueous solubility.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly in anticancer applications, and provide a detailed overview of its mechanisms.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure includes several functional groups that contribute to its biological activity, including methoxy groups and a methylthio group which are known to influence pharmacological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promising results particularly in the context of cancer treatment.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated significant antiproliferative activity with IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer types .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Studies have reported that treatment with this compound leads to morphological changes consistent with apoptosis and enhances caspase-3 activity, a key marker for apoptosis .
  • Cell Cycle Arrest : Further investigations revealed that the compound causes cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the effects on cell viability and apoptosis.
    • Findings : At concentrations of 1.0 μM and above, significant morphological changes were observed alongside increased caspase-3 activity (1.33–1.57 times at 10 μM), confirming its role as an apoptosis inducer .
  • Comparison with Other Pyrazole Derivatives :
    • Objective : To assess relative efficacy against various cancer cell lines.
    • Findings : This compound exhibited superior antiproliferative effects compared to other synthesized pyrazole derivatives in similar structural classes, reinforcing its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism
AntiproliferativeMDA-MB-2311.0Induction of apoptosis
AntiproliferativeHepG22.5Cell cycle arrest
Apoptosis InductionMDA-MB-23110Enhanced caspase-3 activity

Q & A

Q. What are the key structural features of this compound, and how do they influence synthetic strategies?

The compound features a 1-methyl-1H-pyrazole core substituted with a 2,5-dimethoxyphenyl group at position 3 and a carboxamide-linked hydroxyethyl side chain bearing a 4-(methylthio)phenyl moiety. The pyrazole ring is typically synthesized via cyclocondensation of β-ketoesters or hydrazines, while the carboxamide side chain may involve coupling reactions using activating agents like EDC/HOBt . The methoxy and methylthio groups require selective protection/deprotection strategies to avoid side reactions during synthesis .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : 1H/13C NMR can confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, methylthio at δ 2.5 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • IR : Carboxamide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₂₂H₂₅N₃O₅S, theoretical MW: 467.52 g/mol) .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is standard for isolating polar intermediates. Recrystallization from ethanol/water mixtures improves purity, leveraging differences in solubility between the carboxamide and byproducts .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the pyrazole core and the hydroxyethyl side chain?

  • Solvent Selection : Use DMF or DCM for solubility; avoid protic solvents to prevent carboxamide hydrolysis .
  • Catalysis : Employ K₂CO₃ as a base for nucleophilic substitution or carbodiimides (e.g., EDC) for amide bond formation .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (e.g., 60–80°C), stoichiometry (1.2–1.5 eq. of amine), and reaction time (12–24 hrs), reducing trial-and-error approaches .

Q. How to resolve contradictions in reported biological activities across different assay systems?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to confirm target engagement .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies caused by compound aggregation or precipitation .
  • Metabolite Screening : LC-MS can identify degradation products that may interfere with activity measurements .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs), focusing on hydrogen bonding with the carboxamide and π-π stacking with aromatic substituents .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and substituent electronic effects to predict activity trends .

Q. How to design a SAR study for derivatives of this compound?

  • Core Modifications : Replace the pyrazole with isoxazole or triazole rings to assess ring-specific effects .
  • Substituent Variation : Systematically alter methoxy groups to halogens or alkyl chains to probe steric/electronic influences .
  • Side Chain Optimization : Introduce bioisosteres (e.g., replacing methylthio with sulfone) to enhance metabolic stability .

Methodological Notes

  • Synthetic Challenges : The hydroxyethyl side chain may require temporary protection (e.g., tert-butyldimethylsilyl ether) during pyrazole ring formation to prevent oxidation .
  • Data Reproducibility : Document reaction conditions (e.g., moisture sensitivity of carboxamide coupling) to ensure reproducibility across labs .
  • Contradictory Data Analysis : Use principal component analysis (PCA) to identify outliers in biological datasets caused by assay variability .

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